molecular formula C14H15NO3S B180582 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 133886-43-8

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B180582
CAS No.: 133886-43-8
M. Wt: 277.34 g/mol
InChI Key: ZBHRQYUKMBPPAE-UHFFFAOYSA-N
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Description

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one is a complex organic compound characterized by its unique structure, which includes a tosyl group and a tetrahydrocyclopenta[c]pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-bromo-N-(cyclopent-2-en-1-yl)-4-methylaniline with acetyl bromide in the presence of potassium carbonate. This reaction yields a mixture of syn and anti atropisomers of the corresponding N-acetyl derivatives . Further heating of these mixtures in toluene in the presence of palladium acetate, triphenylphosphine, triethylamine, and potassium carbonate affords the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with molecular targets through various pathways. The tosyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydrocyclopenta[c]pyrrolone core can engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various scientific fields, distinguishing it from other similar compounds.

Biological Activity

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one (CAS: 133886-43-8) is a complex organic compound featuring a unique structure that includes a tosyl group and a tetrahydrocyclopenta[c]pyrrolone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H15NO3S
  • Molar Mass : 277.34 g/mol
  • Structure : The compound consists of a cyclopentane ring fused with a pyrrolone structure, providing it with unique chemical reactivity.

The biological activity of this compound is attributed to its structural features that facilitate interactions with various biological targets. The tosyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydrocyclopenta[c]pyrrolone core engages in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity and receptor function, leading to specific biological effects.

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed promising cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A series of pyrrole derivatives were synthesized and evaluated for their antiproliferative activity using the resazurin assay. The results revealed that certain compounds exhibited IC50 values in the low micromolar range against HepG-2 (liver cancer) and EACC (breast cancer) cell lines .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Pyrrole derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.

  • Research Findings : In vitro assays demonstrated that compounds structurally related to this compound exhibited significant antioxidant activity as measured by DPPH radical scavenging assays. This property is crucial for protecting cells from oxidative damage and may contribute to their anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole-containing compounds are well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways.

  • Case Study : A recent investigation into fused pyrrole derivatives indicated their capacity to inhibit COX-2 activity, which is implicated in inflammatory processes. The docking studies confirmed the binding affinity of these compounds to COX-2, aligning with the observed biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Gliclazide EP impurity ESimilar core structureAntidiabetic
N-acetyl-3,3a,4,8b-tetrahydrocyclopenta[b]indolesSimilar cyclopenta coreAnticancer
This compoundUnique tosyl groupAnticancer, Antioxidant

The uniqueness of this compound lies in its tosyl group which enhances its reactivity and potential biological interactions compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3,6,6a-tetrahydrocyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-2-4-14(5-3-10)19(17,18)15-8-11-6-13(16)7-12(11)9-15/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHRQYUKMBPPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431642
Record name 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133886-43-8
Record name 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of the catalyst A precursor resin, shown above {24 mg, 0.025 mmol[Co2(CO)m]} in anhydrous THF(5 cm3) was added N-(2-propenyl)-N-(2-propynyl)-4-methylphenylsulfonamide (125 mg, 0.5 mmol) and the resulting mixture was heated to 65° C. under an atmosphere of CO (50 mbar). After 48 h the mixture was filtered, the resin was washed with THF (2×1 cm3) and the combined filtrates were concentrated in vacuo. 1H-NMR spectroscopy of the pale yellow residue indicated a 1:1 mixture of starting material and product and no by-products. Purification by flash chromatography (SiO2, 20% EtOAc/hexane) gave the title compound (46 mg, 0.167 mmol, 33%) as a white solid; mp 147-149° C.; vmax(CH2Cl2)/cm−1 3058, 1716, 1651, 1350, 1164, 1094, 673; δH (360 MHz)(CDCl3) 1.96-2.02 (1 H, m), 2.32 (3 H, s, CH3), 2.48-2.58 (2 H, m), 3.01-3.36 (1 H, m), 3.93-3.98 (2 H, m), 4.27 (1 H, d, J 16.5), 5.92 (1 H, s, C═CH), 7.28 (2 H, d, J 8, Ar-H), 7.66 (2 H, d, J 8, Ar-H); δC{1H} (90 MHz)(CDCl3) 21.6 (CH3), 39.8 (CH2), 44.0 (CH), 47.7 (CH2), 52.5 (CH2), 126.2 (CH), 127.5 (CH), 130.1 (CH), 133.7 (C), 144.2 (C), 178.6 (C), 207.2 (C═O).
[Compound]
Name
mmol[Co2(CO)m]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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